3-Acetyl-5-chlorothiophene-2-sulfonamide
Overview
Description
3-Acetyl-5-chlorothiophene-2-sulfonamide is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.7 g/mol . It is an off-white solid that is soluble in methanol and has a melting point of 182°C . This compound is used as a reactant in the preparation of heteroaryl chalcones, which are potent antimicrobial agents, and Brinzolamide, a topical carbonic anhydrase inhibitor .
Mechanism of Action
Target of Action
3-Acetyl-5-chlorothiophene-2-sulfonamide is primarily used in the preparation of heteroaryl chalcones, which are known for their potent antimicrobial properties . It is also used in the synthesis of Brinzolamide , a topical carbonic anhydrase inhibitor . Therefore, the primary targets of this compound can be inferred to be microbial cells and the enzyme carbonic anhydrase.
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. It should be stored under inert gas (nitrogen or argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, light, and the presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .
Industrial Production Methods
Industrial production methods for 3-Acetyl-5-chlorothiophene-2-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophenes .
Scientific Research Applications
3-Acetyl-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of heteroaryl chalcones, which have antimicrobial properties.
Medicine: It is involved in the development of topical medications for conditions like glaucoma.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-aminosulfonyl-5-chlorothiophene: Similar in structure but with an aminosulfonyl group instead of a sulfonamide group.
5-Chlorothiophene-2-sulfonamide: Lacks the acetyl group present in 3-Acetyl-5-chlorothiophene-2-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a precursor for antimicrobial agents and enzyme inhibitors sets it apart from other similar compounds .
Properties
IUPAC Name |
3-acetyl-5-chlorothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLFFSHLXVZFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571092 | |
Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-10-5 | |
Record name | 3-Acetyl-5-chloro-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160982-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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